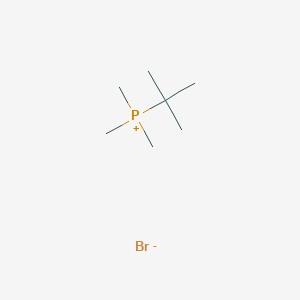

tert-Butyl(trimethyl)phosphanium bromide

Description

tert-Butyl(trimethyl)phosphanium bromide is a quaternary phosphonium salt characterized by a phosphorus center bonded to a tert-butyl group, three methyl groups, and a bromide counterion. Phosphonium bromides are pivotal in organic synthesis, particularly in ylide generation for Wittig reactions, phase-transfer catalysis, and ionic liquid applications . This article compares this compound with structurally related phosphonium bromides, emphasizing substituent effects, physicochemical properties, and applications.

Properties

CAS No. |

64286-41-5 |

|---|---|

Molecular Formula |

C7H18BrP |

Molecular Weight |

213.10 g/mol |

IUPAC Name |

tert-butyl(trimethyl)phosphanium;bromide |

InChI |

InChI=1S/C7H18P.BrH/c1-7(2,3)8(4,5)6;/h1-6H3;1H/q+1;/p-1 |

InChI Key |

RQCQYQMFSBKHFT-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)(C)[P+](C)(C)C.[Br-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-Butyl(trimethyl)phosphanium bromide typically involves the alkylation of trimethylphosphine with tert-butyl bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

tert-Butyl(trimethyl)phosphanium bromide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

Oxidation Reactions: The phosphorus center can be oxidized to form phosphine oxides.

Reduction Reactions: It can be reduced under specific conditions to yield different phosphine derivatives.

Common reagents used in these reactions include halides, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl(trimethyl)phosphanium bromide has several scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the stabilization of metal nanoparticles.

Biology: Its derivatives are explored for potential biological activities and as intermediates in the synthesis of biologically active compounds.

Medicine: Research is ongoing into its potential use in drug development and delivery systems.

Industry: It is utilized in the production of specialized materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl(trimethyl)phosphanium bromide involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphorus center can engage in various bonding interactions, facilitating different chemical transformations. The molecular targets and pathways involved are specific to the reactions it participates in.

Comparison with Similar Compounds

Comparison with Similar Compounds

Phosphonium bromides exhibit diverse properties depending on their substituents. Below is a comparative analysis of key analogs:

Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Substituents on Phosphorus |

|---|---|---|---|---|

| Tetrabutylphosphonium bromide | C₁₆H₃₆BrP | 339.34 | 3115-68-2 | Four n-butyl groups |

| Butyltriphenylphosphonium bromide | C₂₂H₂₄BrP | 398.31 | 1779-51-7 | One n-butyl, three phenyl groups |

| Tetraphenylphosphonium bromide | C₂₄H₂₀BrP | 413.29 | 2751-90-8 | Four phenyl groups |

| (4-Carboxybutyl)triphenylphosphonium bromide* | C₂₃H₂₄BrO₂P | 451.32 | - | One 4-carboxybutyl, three phenyl |

| tert-Butyl(trimethyl)phosphanium bromide (hypothetical) | C₇H₁₈BrP | 213.10 | - | One tert-butyl, three methyl |

*Derived from ; molecular weight estimated.

Substituent Effects on Reactivity and Stability

- Alkyl vs. Aryl Groups: Alkyl-substituted salts (e.g., tetrabutyl) exhibit higher solubility in nonpolar solvents, making them suitable for ionic liquids . Aryl-substituted salts (e.g., triphenyl derivatives) are more thermally stable but less soluble in polar media .

Functionalized Derivatives :

Steric Effects :

- The tert-butyl group in this compound may hinder nucleophilic attack, altering reaction pathways compared to n-butyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.